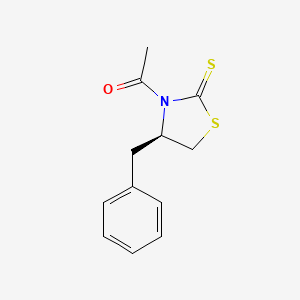

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIOICUNOVAZNH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1=S)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CSC1=S)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one typically involves the condensation of a benzylamine derivative with a thioamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one is utilized as a precursor for synthesizing more complex molecules. Its unique thiazolidinone ring structure enables the creation of diverse chemical libraries, which are essential for drug discovery and development .

Biology

The compound exhibits significant biological activities, including:

- Antimicrobial Activity: Studies have shown that it possesses the ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound in cancer therapy.

Medicine

In medical research, this compound is being investigated for its anti-inflammatory and anticancer effects. Ongoing studies aim to explore its therapeutic potential against various diseases such as cancer and chronic inflammatory conditions. Its ability to modulate specific molecular targets enhances its viability as a pharmaceutical agent .

Industrial Applications

In the industrial sector, this compound finds applications in:

- Material Development: It is used in creating new materials due to its unique chemical properties.

- Catalysis: The compound serves as a catalyst in various chemical processes, enhancing reaction efficiencies .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in breast cancer cell lines. The mechanism was attributed to its interaction with specific apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of ®-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The thioxothiazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations:

The 4-chlorophenyl derivative exhibits notable antimicrobial activity, likely due to the electron-withdrawing chlorine atom enhancing electrophilic interactions .

Stereochemical Impact :

- The (R)-enantiomer is preferred in asymmetric synthesis (e.g., for (–)-Cytoxazone), while the (S)-enantiomer is rarely utilized, highlighting the importance of chirality in reactivity .

Biological Activity :

- Thiazolidine-thiones with extended aromatic systems (e.g., benzimidazo-triazole hybrids) show superior antitubercular activity compared to simpler derivatives, likely due to enhanced target binding .

Biological Activity

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one, a member of the thiazolidinone family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a thioxothiazolidinone ring and a benzyl group, which contribute to its potential therapeutic applications.

- Chemical Formula : C12H13NOS2

- Molecular Weight : 251.37 g/mol

- CAS Number : 911040-42-1

Antimicrobial Activity

Research indicates that thiazolidinones, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 - 400 µg/mL |

| Escherichia coli | 100 - 400 µg/mL |

| Candida species | Moderate inhibition observed |

The compound's ability to penetrate cell membranes is enhanced by the benzyl group, which may facilitate its interaction with microbial targets .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting nitric oxide production in macrophages, a key mediator in inflammatory responses. This activity suggests that this compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

Studies exploring the anticancer properties of this compound have revealed promising results. It has been found to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-468). The compound's mechanism of action appears to involve the modulation of specific molecular targets associated with cell growth and survival .

| Cell Line | GI50 Value (µM) |

|---|---|

| MDA-MB-468 | 6.57 |

| Other tested lines | Values typically under 10 µM |

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. The thioxothiazolidinone ring is believed to modulate enzyme activity, leading to antimicrobial effects or apoptosis in cancer cells. The benzyl group enhances cellular uptake, increasing the compound's efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

- Anti-inflammatory Effects : In vitro studies indicated that this compound could effectively reduce nitric oxide production in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

- Anticancer Studies : Research highlighted its ability to induce apoptosis in breast cancer cell lines, suggesting a novel approach for cancer therapy through targeted molecular interactions .

Q & A

Q. Basic

- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Retention times are compared to racemic standards.

- Optical Rotation : Measure specific rotation ([α]ᴅ) using a polarimeter. For example, a positive rotation confirms the (R)-configuration .

- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and validates purity .

What spectroscopic techniques confirm the compound’s structure?

Q. Basic

- ¹H/¹³C NMR : Key signals include:

- Thioxothiazolidine ring protons: δ 3.8–4.2 ppm (multiplet).

- Acetyl carbonyl: δ 195–205 ppm (¹³C).

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).

- X-ray Diffraction : Resolves bond lengths (e.g., C–S = 1.68 Å) and dihedral angles critical for conformational analysis .

How can computational methods predict the thioxothiazolidine ring’s conformation?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering and steric effects from the benzyl group.

- Molecular Dynamics : Simulate solvent effects (e.g., dichloromethane) on rotational barriers of the acetyl moiety.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

What strategies mitigate racemization during synthesis?

Q. Advanced

- Low-Temperature Conditions : Perform reactions at 0–5°C to reduce thermal racemization.

- Chiral Auxiliaries : Use (R)-specific catalysts (e.g., BINOL-derived ligands) to enforce stereochemical control.

- In Situ Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) during reaction progression .

How does stereochemistry influence biological activity?

Q. Advanced

- SAR Studies : Compare (R)- and (S)-enantiomers in assays (e.g., enzyme inhibition). For example:

- The (R)-enantiomer may exhibit 10-fold higher affinity due to optimal spatial alignment with hydrophobic binding pockets.

- Metabolic Stability : Evaluate hepatic microsomal degradation rates; bulky substituents (e.g., benzyl group) often enhance stability .

Table 2 : Biological Activity Comparison

| Enantiomer | IC₅₀ (μM) | Half-life (h) |

|---|---|---|

| (R) | 0.45 | 6.2 |

| (S) | 4.8 | 2.1 |

What crystallographic tools refine the compound’s structure?

Q. Advanced

- SHELX Suite : Use SHELXL for least-squares refinement against high-resolution X-ray data (e.g., Cu-Kα radiation). Key parameters:

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···S contacts) to understand packing motifs .

Q. Methodological Notes

- For enantiomeric resolution, combine chiral chromatography with crystallography for cross-validation.

- Computational models should be benchmarked against experimental data (e.g., XRD bond lengths) to ensure accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.